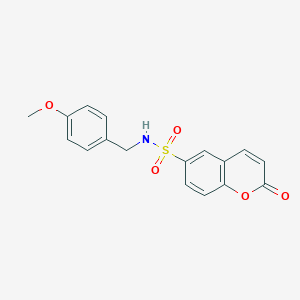

N-(4-メトキシベンジル)-2-オキソ-2H-クロメン-6-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

作用機序

Target of Action

The primary target of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, also known as N-[(4-methoxyphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with COX-2 by forming hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 . This interaction inhibits the enzymatic activity of COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, the compound reduces these symptoms.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In vivo studies using a carrageenan rat paw edema assay showed that the compound has an anti-inflammatory potential of 72.8%, which is better than meclofenamic acid (56.75%) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 2-oxo-2H-chromene-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

化学反応の分析

Types of Reactions

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzyl derivatives.

Reduction: Formation of 2-hydroxychromene derivatives.

Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

N-(4-methoxybenzyl) thiosemicarbazone derivatives: These compounds share a similar benzyl group and have been studied for their cytotoxic properties.

N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound has a similar benzyl group and has been studied for its structural properties.

Uniqueness

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of a chromene core with a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

生物活性

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the chromene derivatives, which have garnered significant attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide features a unique structural framework characterized by:

- Chromene Backbone : A bicyclic structure that contributes to its biological activity.

- Sulfonamide Group : Enhances therapeutic potential.

- Methoxybenzyl Moiety : Increases lipophilicity and membrane permeability.

The molecular formula of this compound is C16H15N1O4S, with a molecular weight of approximately 345.4 g/mol.

Anticancer Properties

Research indicates that N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide exhibits significant antiproliferative effects against various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanisms of action include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It effectively reduces the growth rate of tumor cells.

A study demonstrated that the compound showed IC50 values in the micromolar range against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displays activity against a range of pathogens, suggesting its potential application in treating infections caused by resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The primary target for N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is the Cyclooxygenase-2 (COX-2) enzyme. The interaction with COX-2 involves:

- Hydrogen Bonding : Forms bonds with key residues such as Arg120 and Tyr355.

- Hydrophobic Interactions : Engages with residues like Val349 and Leu352.

This inhibition affects the arachidonic acid pathway, leading to decreased production of pro-inflammatory prostaglandins .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial, anticancer |

| 6-bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial |

| 7-Ethyl-N-benzyl-2H-chromene-3-sulfonamide | Chromene derivative | Antibacterial |

These comparisons highlight how variations in substitution patterns can lead to differences in biological efficacy and selectivity .

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Chromene Core : Using appropriate precursors to construct the chromene backbone.

- Introduction of the Sulfonamide Group : Employing sulfonation reactions to attach the sulfonamide moiety.

- Methoxybenzyl Substitution : Utilizing alkylation methods to introduce the methoxybenzyl group.

These synthetic pathways allow for modifications that can enhance biological efficacy and facilitate further pharmacological exploration .

Case Studies and Research Findings

Several studies have documented the biological activity of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide:

-

Anticancer Study : A study evaluated its effects on various carcinoma cell lines using MTT assays, demonstrating dose-dependent cytotoxicity .

- Cell Lines Tested : PC3 (prostate cancer), DU145 (prostate cancer).

- IC50 Values : Indicated significant anti-proliferative effects on cancer cells.

- Antimicrobial Evaluation : Research indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPOHLGKVMVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。